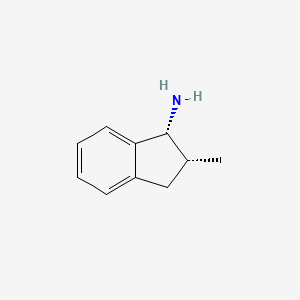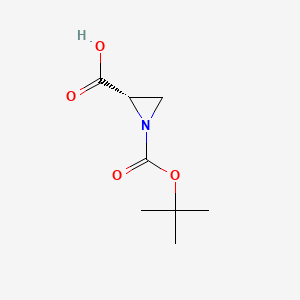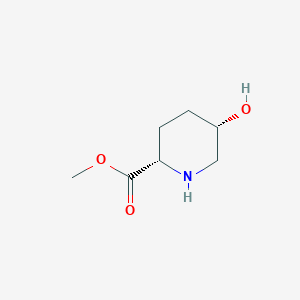
1-Dodecene, polymer with 1-octene, hydrogenated
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecene, polymer with 1-octene, hydrogenated is a polymer formed by the polymerization of 1-dodecene and 1-octene, followed by hydrogenation. This compound is known for its high stability and resistance to heat and chemical corrosion, making it suitable for various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 1-dodecene, polymer with 1-octene, hydrogenated typically involves a catalytic polymerization reaction. The monomers 1-dodecene and 1-octene are polymerized in the presence of a catalyst, such as a Ziegler-Natta catalyst or a metallocene catalyst. The polymerization process is carried out under controlled temperature and pressure conditions to achieve the desired molecular weight and polymer structure .
Industrial Production Methods
In industrial settings, the polymerization process is often conducted in large reactors where the monomers are continuously fed into the reactor along with the catalyst. The reaction mixture is maintained at a specific temperature and pressure to optimize the polymerization rate and yield. After the polymerization is complete, the polymer is subjected to hydrogenation to saturate the polymer chains, enhancing its stability and resistance to oxidation .
Analyse Des Réactions Chimiques
Types of Reactions
1-Dodecene, polymer with 1-octene, hydrogenated primarily undergoes addition reactions due to the presence of double bonds in the monomers before hydrogenation. After hydrogenation, the polymer is more resistant to chemical reactions, but it can still undergo oxidation and thermal degradation under extreme conditions .
Common Reagents and Conditions
Oxidation: The polymer can be oxidized using strong oxidizing agents such as potassium permanganate or ozone under controlled conditions.
Thermal Degradation: At elevated temperatures, the polymer may undergo thermal degradation, leading to the formation of smaller hydrocarbon fragments.
Major Products Formed
Oxidation Products: Oxidation of the polymer can lead to the formation of alcohols, ketones, and carboxylic acids.
Thermal Degradation Products: Thermal degradation typically results in the formation of smaller alkanes and alkenes.
Applications De Recherche Scientifique
1-Dodecene, polymer with 1-octene, hydrogenated has a wide range of applications in scientific research and industry:
Chemistry: Used as a base material for the synthesis of various chemical compounds and as a lubricant additive.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Utilized in the formulation of medical-grade lubricants and coatings for medical devices.
Mécanisme D'action
The mechanism of action of 1-dodecene, polymer with 1-octene, hydrogenated is primarily related to its physical and chemical properties. The hydrogenation process saturates the polymer chains, reducing the reactivity of the double bonds and enhancing the polymer’s stability. This makes the polymer resistant to oxidation and thermal degradation, allowing it to maintain its mechanical properties under various conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Dodecene, polymer with 1-decene, hydrogenated
- 1-Hexene, polymer with 1-octene, hydrogenated
- 1-Octene, polymer with 1-decene, hydrogenated
Uniqueness
1-Dodecene, polymer with 1-octene, hydrogenated is unique due to its specific combination of monomers and the hydrogenation process, which imparts superior stability and resistance to chemical and thermal degradation compared to similar polymers. This makes it particularly suitable for applications requiring high-performance materials .
Propriétés
Numéro CAS |
163149-29-9 |
|---|---|
Formule moléculaire |
C9H8N2OS |
Poids moléculaire |
0 |
Synonymes |
1-Dodecene, polymer with 1-octene, hydrogenated |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





